三(2-呋喃基)膦

概述

描述

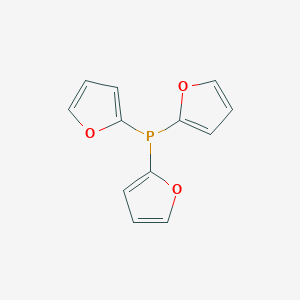

Tri(2-furyl)phosphine is an organophosphorus compound with the chemical formula C₁₂H₉O₃P. It is characterized by the presence of three furan rings attached to a central phosphorus atom. This compound is known for its utility as a ligand in various chemical reactions, particularly in transition metal-catalyzed processes .

科学研究应用

Tri(2-furyl)phosphine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.

Biology: It is involved in the synthesis of biologically active compounds.

Industry: It is used in the production of fine chemicals and materials.

作用机制

Target of Action

Tri(2-furyl)phosphine, also known as TFP, is primarily used as a phosphine ligand in transition-metal mediated organic synthesis . It plays a crucial role in various reactions, including the Wittig reaction , Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Negishi Coupling, Oxidations, Stille Coupling, Suzuki-Miyaura Coupling, Cycloisomerizations, and Sonogashira Coupling .

Mode of Action

The mode of action of Tri(2-furyl)phosphine is largely dependent on the type of reaction it is involved in. For instance, in the Wittig reaction, it is used to improve (Z) selectivity . In transition-metal mediated organic synthesis, it acts as a ligand, facilitating the reaction by coordinating with the metal center .

Biochemical Pathways

For instance, in the case of the Wittig reaction, it is involved in the formation of alkenes from aldehydes or ketones .

Result of Action

The result of Tri(2-furyl)phosphine’s action is the facilitation of various organic synthesis reactions. For example, in the Wittig reaction, it helps improve (Z) selectivity . In another instance, it has been found to suppress the formation of fragile Li2CO3 to generate more stable LiF, LixPOyFz, and additional organic phosphorus species on the electrode surface, thereby preventing cation disorder and irreversible phase transitions .

生化分析

Biochemical Properties

As a phosphine ligand, it is known to participate in several types of reactions including Buchwald-Hartwig Cross Coupling, Cycloisomerizations, Heck Reaction, Negishi Coupling, Oxidations, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Cellular Effects

It has been used as an electrolyte additive to induce the formation of robust solid electrolyte interface (SEI) films on cathode and anode surfaces, which can significantly improve the cyclability of commercial LiNi 0.8 Co 0.1 Mn 0.1 O 2 /graphite pouch cells at 45 °C and reduce cell impedance during cycling .

Molecular Mechanism

As a phosphine ligand, it is known to participate in several types of reactions, suggesting it may interact with biomolecules through these mechanisms .

Temporal Effects in Laboratory Settings

It is known to be air sensitive and should be stored in a dark place, sealed, and at room temperature .

Metabolic Pathways

As a phosphine ligand, it is known to participate in several types of reactions, suggesting it may interact with enzymes or cofactors involved in these pathways .

准备方法

Synthetic Routes and Reaction Conditions: Tri(2-furyl)phosphine can be synthesized through a multi-step process involving the reaction of furan with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

- Furan is reacted with phosphorus trichloride in an inert atmosphere.

- The mixture is then treated with a base to neutralize the hydrochloric acid formed during the reaction.

- The product is purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the synthesis of tri(2-furyl)phosphine may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反应分析

Types of Reactions: Tri(2-furyl)phosphine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.

Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as the Heck, Suzuki, and Stille reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Substitution: Metal salts like palladium acetate or nickel chloride are common.

Coupling Reactions: Conditions typically involve the use of a base (e.g., potassium carbonate) and a solvent (e.g., toluene or dimethylformamide).

Major Products:

Oxidation: Phosphine oxides.

Substitution: Metal-phosphine complexes.

Coupling Reactions: Coupled organic products such as biaryls or styrenes.

相似化合物的比较

Triphenylphosphine: Similar in structure but with phenyl groups instead of furan rings.

Tri(o-tolyl)phosphine: Contains o-tolyl groups instead of furan rings.

Tri(2-thienyl)phosphine: Contains thienyl groups instead of furan rings.

Uniqueness: Tri(2-furyl)phosphine is unique due to the presence of furan rings, which provide distinct electronic and steric properties compared to other phosphines. The furan rings are electron-rich, which can enhance the electron density on the phosphorus atom, making it a more effective ligand in certain catalytic processes .

生物活性

Tri(2-furyl)phosphine, often denoted as PFu3, is a phosphine compound characterized by three furyl groups attached to a phosphorus atom. This compound has garnered attention in various fields, particularly in catalysis and medicinal chemistry, due to its unique electronic properties and biological activities. This article delves into the biological activity of tri(2-furyl)phosphine, highlighting its anticancer properties, reactivity with transition metals, and potential applications in drug development.

Anticancer Activity

Recent studies have demonstrated that tri(2-furyl)phosphine exhibits significant cytotoxic effects against various cancer cell lines. Notably, a study involving iron(II) cyclopentadienyl complexes revealed that the complex containing tri(2-furyl)phosphine (designated as complex 2b) showed cytotoxicity against HL-60 (human promyelocytic leukemia) and A549 (non-small cell lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were reported as 10.03 µM for HL-60 cells and 73.54 µM for A549 cells, indicating a stronger effect on the leukemia cell line compared to lung cancer cells .

Table 1: Cytotoxicity of Iron(II) Complexes Containing Tri(2-furyl)phosphine

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| 2b | HL-60 | 10.03 |

| 2b | A549 | 73.54 |

The genotoxic potential of complex 2b was also assessed, revealing that it does not induce strand breaks in double-stranded DNA, suggesting a different mechanism of action compared to other more genotoxic complexes .

Reactivity with Transition Metals

Tri(2-furyl)phosphine has been extensively studied for its reactivity with various transition metal complexes. For instance, reactions with manganese carbonyl complexes have been documented, where PFu3 facilitated the formation of substituted products through phosphorus-carbon bond cleavage . This reactivity is attributed to the unique electronic properties of tri(2-furyl)phosphine, which differ from those of traditional phosphines like triphenylphosphine.

Table 2: Reactivity of Tri(2-furyl)phosphine with Transition Metal Complexes

| Metal Complex | Reaction Conditions | Product(s) |

|---|---|---|

| [Mn2(CO)10] | Room temperature | [Mn2(CO)9(PFu3)] |

| [Ru4(μ-H)4(CO)12] | Refluxing THF | Substituted products |

The ability of tri(2-furyl)phosphine to stabilize metal centers while facilitating catalytic transformations makes it a valuable ligand in organometallic chemistry.

Case Studies and Research Findings

Several case studies have illustrated the biological activity and potential applications of tri(2-furyl)phosphine:

- Anticancer Drug Development : The incorporation of tri(2-furyl)phosphine into iron complexes has shown promise as an anticancer agent, particularly against leukemia cells. The research indicates potential pathways for developing new therapeutic agents targeting specific cancer types .

- Catalysis : Studies have shown that transition metal complexes containing tri(2-furyl)phosphine exhibit enhanced catalytic activity compared to those with traditional phosphines. This is particularly evident in reactions involving nitrile hydration and carbon-carbon bond formation .

- Structural Studies : X-ray crystallography has been employed to elucidate the structures of metal complexes formed with tri(2-furyl)phosphine, providing insights into the bonding interactions that contribute to their biological activity .

属性

IUPAC Name |

tris(furan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9O3P/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQYXUGCCKQSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334690 | |

| Record name | Tri(2-furyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5518-52-5 | |

| Record name | Tri(2-furyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(furan-2-yl)phosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tri(2-furyl)phosphine?

A1: Tri(2-furyl)phosphine has the molecular formula C12H9O3P and a molecular weight of 232.17 g/mol.

Q2: What is unique about the structure of Tri(2-furyl)phosphine?

A2: Unlike typical arylphosphines, Tri(2-furyl)phosphine exhibits a distorted conformation rather than a propeller-like arrangement of its furyl rings. This distortion arises from the variation in O–P–C–C torsion angles within the molecule. []

Q3: How does the presence of the 2-furyl groups influence the electronic properties of Tri(2-furyl)phosphine compared to triphenylphosphine?

A3: The 2-furyl groups in TFP are considered electron-withdrawing compared to the phenyl groups in triphenylphosphine. This makes TFP a weaker σ-donor and a stronger π-acceptor ligand. [, ]

Q4: What spectroscopic data is available for characterizing Tri(2-furyl)phosphine?

A4: Tri(2-furyl)phosphine can be characterized using various spectroscopic methods, including NMR spectroscopy (1H, 13C, 31P) and IR spectroscopy. X-ray crystallography studies have also provided valuable insights into its solid-state structure. [, , ]

Q5: Why is Tri(2-furyl)phosphine often preferred over triphenylphosphine in Palladium-catalyzed Stille cross-coupling reactions?

A5: Tri(2-furyl)phosphine, due to its weaker electron-donating ability, can accelerate Stille reactions by facilitating the rate-determining transmetalation step. This often leads to milder reaction conditions and reduced formation of unwanted byproducts. []

Q6: How is Tri(2-furyl)phosphine employed in the synthesis of alkynes?

A7: Tri(2-furyl)phosphine, in conjunction with a Palladium catalyst, enables the synthesis of both symmetrical and unsymmetrical 1,3-diynes. For symmetrical diynes, a Palladium/TFP catalyst system is used with 1,1-dibromo-1-alkenes as starting materials. Unsymmetrical diynes are accessed via Sonogashira coupling of 1,1-dibromo-1-alkenes with terminal alkynes using a Palladium catalyst, TFP as the ligand, and copper iodide as an additive. [, ]

Q7: What role does Tri(2-furyl)phosphine play in the synthesis of heterocyclic compounds?

A8: Tri(2-furyl)phosphine has been successfully employed in the Palladium-catalyzed synthesis of various heterocycles. For instance, it is utilized in the synthesis of 2,5-disubstituted oxazoles from N-propargylamides and aryl iodides. [] Additionally, it plays a key role in a one-pot approach for constructing eight-membered rings onto indoles, forming dihydrocycloocta[b]indoles. []

Q8: Are there examples of Tri(2-furyl)phosphine being used in Rhodium-catalyzed reactions?

A9: Yes, Tri(2-furyl)phosphine has proven effective in Rhodium-catalyzed reactions. One notable example is the diastereoselective reductive aldol addition of vinyl ketones, where cationic rhodium complexes modified with TFP show high syn-diastereoselectivity. [] Another application is in the Rhodium-catalyzed hydroboration of terminal alkynes with pinacolborane, where TFP proves superior to triphenylphosphine, yielding alkenylboronates with enhanced reaction rates and cleaner products. []

Q9: What are the advantages of using Tri(2-furyl)phosphine in gold catalysis?

A10: In gold catalysis, Tri(2-furyl)phosphine has demonstrated its utility in promoting ring-opening rearrangements of cyclopropenes. The specific choice of gold catalyst, either TFP-Au(MeCN)SbF6 or PNP(AuNTf2)2, dictates the reaction pathway, leading to either polysubstituted naphthols or aryl-substituted furans, respectively. This selectivity highlights the unique reactivity enabled by TFP in gold catalysis. []

Q10: Is Tri(2-furyl)phosphine air-stable?

A10: Tri(2-furyl)phosphine is air-sensitive and should be handled under an inert atmosphere to prevent oxidation.

Q11: How is Tri(2-furyl)phosphine typically stored?

A11: To maintain its reactivity, Tri(2-furyl)phosphine is best stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.

Q12: Are there any specific precautions needed when handling Tri(2-furyl)phosphine?

A12: Due to its air sensitivity, handling Tri(2-furyl)phosphine should be done using standard Schlenk techniques or in a glovebox to minimize exposure to air and moisture. Appropriate personal protective equipment should always be worn.

Q13: Have computational studies been conducted on Tri(2-furyl)phosphine?

A14: Yes, computational methods such as Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties and reactivity of Tri(2-furyl)phosphine and its metal complexes. []

Q14: How do modifications to the 2-furyl rings of Tri(2-furyl)phosphine affect its properties?

A15: Introducing substituents onto the 2-furyl rings can alter the electronic and steric properties of Tri(2-furyl)phosphine, influencing its coordination ability and catalytic activity. For example, replacing a 2-furyl group with a phenyl group can impact the 77Se NMR chemical shifts in phosphine selenides. []

Q15: Are there other heteroaryl phosphines with similar applications to Tri(2-furyl)phosphine?

A16: Yes, tri(2-thienyl)phosphine is a related heteroaryl phosphine that exhibits both similarities and differences compared to TFP. While both can form gold(I) complexes, their coordination behaviors and intermolecular interactions can differ. []

Q16: How is Tri(2-furyl)phosphine prepared?

A17: Tri(2-furyl)phosphine is typically synthesized by reacting 2-furyllithium with phosphorus trichloride under controlled conditions. [, ]

Q17: Has Tri(2-furyl)phosphine been used in the development of sensors for metal ions?

A18: Yes, Tri(2-furyl)phosphine has been investigated for its potential in metal ion sensing. For example, a method for palladium detection utilizes Tri(2-furyl)phosphine and hydrazine (NH2NH2) to enable the palladium-catalyzed deallylation of a fluorogenic chemodosimeter, providing a colorimetric or fluorometric signal in the presence of palladium. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。